molecular formula C12H10Cl2N2NaO5PS B560384 Sp-5,6-dichloro-cBIMPS (sodium salt)

Sp-5,6-dichloro-cBIMPS (sodium salt)

Cat. No.: B560384
M. Wt: 419.2 g/mol
InChI Key: LXTHVPHQPNCKKG-MOBMELGVSA-M
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Mechanism of Action

Target of Action

Sp-5,6-dichloro-cBIMPS (sodium salt) is a benzimidazole monophosphorothioate that acts as a potent activator of Protein Kinase A (PKA) . PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which plays a crucial role in many biological processes, including metabolism, cell division, and memory functions .

Mode of Action

Sp-5,6-dichloro-cBIMPS selectively activates PKA over Protein Kinase G (PKG), with a Ki value of 30 nM for PKA and 10 µM for PKG . This compound is also resistant to degradation by cyclic nucleotide phosphodiesterases , which are enzymes that break down the second messengers cAMP and cGMP, thus prolonging the activation of PKA.

Biochemical Pathways

The activation of PKA by Sp-5,6-dichloro-cBIMPS leads to the phosphorylation of various proteins, affecting multiple biochemical pathways. For instance, PKA regulates glycogen, sugar, and lipid metabolism . It can also influence cell division and memory functions through its role in the cAMP signaling pathway .

Pharmacokinetics

Sp-5,6-dichloro-cBIMPS displays good cell permeability , which is crucial for its bioavailability. Its high lipophilicity and metabolic stability result in excellent membrane permeability , allowing it to effectively reach its target PKA within cells.

Result of Action

The activation of PKA by Sp-5,6-dichloro-cBIMPS can lead to various molecular and cellular effects. For example, it has been shown to prevent the aggregation of platelets stimulated with thrombin . This suggests that it could potentially be used in the treatment of conditions where platelet aggregation is a problem, such as in certain cardiovascular diseases.

Action Environment

The action, efficacy, and stability of Sp-5,6-dichloro-cBIMPS can be influenced by various environmental factors. For instance, its solubility can vary in different solvents , which could affect its bioavailability and hence its efficacy. Furthermore, its stability may be affected by storage conditions . Therefore, these factors should be carefully considered when using this compound in research or potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Sp-5,6-dichloro-cBIMPS (sodium salt) plays a significant role in biochemical reactions. It interacts with protein kinase A (PKA), a crucial enzyme involved in numerous cellular processes . The interaction is characterized by the compound’s potent activation of PKA .

Cellular Effects

Sp-5,6-dichloro-cBIMPS (sodium salt) has a profound impact on various types of cells and cellular processes. It influences cell function by activating PKA . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Sp-5,6-dichloro-cBIMPS (sodium salt) involves its binding interactions with biomolecules, specifically PKA . It exerts its effects at the molecular level by activating PKA , which can lead to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is resistant to degradation by cyclic nucleotide phosphodiesterases , suggesting stability over time.

Metabolic Pathways

Given its role as a PKA activator , it may interact with enzymes or cofactors within the cAMP signaling pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sp-5,6-dichloro-cBIMPS (sodium salt) is synthesized through a series of chemical reactions involving the modification of benzimidazole and ribofuranosyl groups.

Industrial Production Methods

The industrial production of Sp-5,6-dichloro-cBIMPS (sodium salt) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in crystalline form and is stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Sp-5,6-dichloro-cBIMPS (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while hydrolysis can produce phosphoric acid derivatives .

Scientific Research Applications

Sp-5,6-dichloro-cBIMPS (sodium salt) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sp-5,6-dichloro-cBIMPS (sodium salt) is unique due to its high selectivity for protein kinase A, resistance to degradation by cyclic nucleotide phosphodiesterases, and excellent cell permeability. These properties make it a valuable tool for studying cyclic adenosine monophosphate signaling pathways and protein kinase A activation in various research applications .

Properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTHVPHQPNCKKG-MOBMELGVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2NaO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sp-5,6-dichloro-cBIMPS (sodium salt)
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